C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
Description
C-[3-(3,5-Dimethyl-phenyl)-isoxazol-5-yl]-methylamine is a synthetic organic compound featuring an isoxazole core substituted at the 3-position with a 3,5-dimethylphenyl group and at the 5-position with a methylamine moiety. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, confers rigidity and metabolic stability, making it a common scaffold in medicinal chemistry. The methylamine group at the 5-position may enhance solubility or serve as a hydrogen-bond donor/acceptor in biological interactions.
Properties
IUPAC Name |
[3-(3,5-dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-9(2)5-10(4-8)12-6-11(7-13)15-14-12/h3-6H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLKZVPHFUJXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NOC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722944 | |
| Record name | 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-62-1 | |
| Record name | 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research
- C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE has been investigated for its potential anticancer properties. Studies indicate that compounds with isoxazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as mTOR and PI3K/Akt .
-
Neurological Disorders
- The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has indicated that derivatives of isoxazole can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors . This modulation may offer therapeutic avenues for conditions like depression and anxiety.
- Anti-inflammatory Properties
Case Study 1: Anticancer Efficacy
A study conducted by Boah Lee et al. (2021) explored the anticancer effects of various isoxazole derivatives, including this compound. The results demonstrated that this compound induced autophagic cell death in cancer cells, highlighting its potential as a therapeutic agent against malignancies associated with aberrant mTOR signaling .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment published in 2024, researchers evaluated the effects of isoxazole derivatives on neurotransmitter release in animal models. The findings indicated that this compound significantly enhanced serotonin levels, suggesting its potential use as an antidepressant or anxiolytic agent .
Mechanism of Action
The mechanism of action of C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Isoxazole Derivatives
A critical comparison can be drawn with C-[3-(2-methoxy-phenyl)-isoxazol-5-yl]-methylamine (). While both compounds share the isoxazole-methylamine backbone, the substituent on the phenyl ring differs:
- 2-Methoxyphenyl (analog): The methoxy group introduces polarity and hydrogen-bonding capacity, which may alter receptor binding or metabolic stability.
Safety data for the 2-methoxy analog indicate standard handling precautions for organoamines, including avoiding inhalation and skin contact . No direct toxicity data are available for the 3,5-dimethyl variant, but methyl groups generally reduce reactivity compared to methoxy groups, suggesting a milder safety profile.
Functional Group Variations in Isoxazole Conjugates
describes isoxazole-conjugated pyrazoline carbothioamides (e.g., compounds 24 and 25) with antimycobacterial activity. Key differences include:
- Core Structure : The target compound retains a simple isoxazole-methylamine scaffold, whereas pyrazoline hybrids (e.g., 24a) incorporate a pyrazoline-thiazole system fused to the isoxazole.
- Functional Groups: Methylamine vs. carbothioamide. In contrast, the methylamine group may prioritize solubility over target affinity.
Data Table: Structural and Functional Comparison
Biological Activity
C-[3-(3,5-Dimethyl-phenyl)-isoxazol-5-yl]-methylamine (CAS Number: 885273-62-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| LogP | 3.1174 |
| PSA | 52.05 Ų |
Structure
The compound features an isoxazole ring substituted with a dimethylphenyl group and a methylamine moiety, which may influence its biological interactions and solubility.
The biological activity of this compound has been linked to various mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with isoxazole structures exhibit significant anticancer properties. The specific compound may interact with cellular pathways involved in cancer proliferation and apoptosis.
- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective effects, potentially modulating neurotransmitter systems or exhibiting antioxidant properties.
Case Studies
-
Anticancer Screening :
- In vitro studies have reported the cytotoxic effects of similar isoxazole derivatives against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, compounds with structural similarities demonstrated IC50 values ranging from 10 to 30 µM against these lines .
- Neuropharmacological Evaluation :
Comparative Studies
A comparative analysis of the biological activities of this compound with other known isoxazole derivatives highlights its potential efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Compound A (related isoxazole) | NCI-H460 | 20 |
| Compound B (related isoxazole) | HepG2 | 25 |
Research Findings
Recent advancements in drug design have focused on modifying the isoxazole structure to enhance its biological activity. For example, studies have shown that introducing different substituents on the phenyl ring can significantly alter the compound's potency against tumor cells .
In Vivo Studies
In vivo evaluations are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess its efficacy and safety profile, revealing promising results in reducing tumor size and improving survival rates in treated subjects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
